2-Methyl-5-nitro-2H-indazole
Overview
Description
2-Methyl-5-nitro-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals. The presence of a nitro group at the 5-position and a methyl group at the 2-position of the indazole ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of research.
Scientific Research Applications
2-Methyl-5-nitro-2H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Used in the synthesis of agrochemicals and dyes.
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. It should be stored in a well-ventilated place with the container kept tightly closed .
Future Directions
The future directions for the study of 2-Methyl-5-nitro-2H-indazole and other 2H-indazoles include further exploration of their diverse biological properties and the development of new synthetic methods . The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives .
Mechanism of Action
Target of Action
Indazole-containing compounds are known to have a wide variety of medicinal applications, suggesting that they interact with multiple biological targets .
Mode of Action
It is known that indazole derivatives can be synthesized via transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of c–n and n–n bonds . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Indazole-containing compounds are known to have a wide variety of medicinal applications, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound is known to be a solid , which could potentially influence its bioavailability.
Result of Action
It is known that indazole-containing compounds have a wide variety of medicinal applications, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the compound should be prevented from entering drains, suggesting that it may be sensitive to certain environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-2H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-nitrobenzylamine derivatives. For instance, the reaction of 2-nitrobenzylamine with acetic anhydride in the presence of a base such as sodium acetate can yield this compound .
Another method involves the nitration of 2-Methyl-2H-indazole. This can be done using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. The use of continuous flow reactors can enhance the efficiency and safety of the nitration reaction, allowing for better control over reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitro-2H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-Methyl-5-amino-2H-indazole.
Substitution: Various substituted indazoles depending on the nucleophile used.
Oxidation: 2-Carboxy-5-nitro-2H-indazole.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-2H-indazole: Lacks the methyl group, which can affect its biological activity and chemical reactivity.
2-Methyl-5-amino-2H-indazole: The amino group can make it more reactive in nucleophilic substitution reactions compared to the nitro group.
Uniqueness
2-Methyl-5-nitro-2H-indazole is unique due to the presence of both the nitro and methyl groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-5-nitroindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-10-5-6-4-7(11(12)13)2-3-8(6)9-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPBWVZEOVCZRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966658 | |
Record name | 2-Methyl-5-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60966658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820192 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5228-48-8 | |
Record name | 2-Methyl-5-nitroindazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005228488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5228-48-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131655 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-5-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60966658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-5-nitro-2H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Methyl-5-nitroindazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3B9KJ36AQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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